molecular formula C18H27N5O B6972878 3-ethyl-N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-6-methylpyridazine-4-carboxamide

3-ethyl-N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-6-methylpyridazine-4-carboxamide

Cat. No.: B6972878
M. Wt: 329.4 g/mol
InChI Key: YOHQCLNNUKZTML-UHFFFAOYSA-N
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Description

3-ethyl-N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-6-methylpyridazine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various alkyl groups and a pyridazine ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

3-ethyl-N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-6-methylpyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O/c1-6-15-14(10-13(5)21-22-15)18(24)20-16-11-19-23(17(16)7-2)9-8-12(3)4/h10-12H,6-9H2,1-5H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHQCLNNUKZTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(N=N1)C)C(=O)NC2=C(N(N=C2)CCC(C)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-6-methylpyridazine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the pyridazine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

  • Step 1: Synthesis of Pyrazole Ring

      Reagents: Ethyl hydrazinecarboxylate, 3-methylbutyl bromide

      Conditions: Reflux in ethanol, followed by purification through recrystallization.

  • Step 2: Formation of Pyridazine Ring

      Reagents: 2,3-dichloropyridazine, ethyl hydrazinecarboxylate

      Conditions: Heating under reflux in a suitable solvent such as dimethylformamide (DMF).

  • Step 3: Coupling of Pyrazole and Pyridazine Rings

      Reagents: 5-ethyl-1-(3-methylbutyl)pyrazole, 6-methylpyridazine-4-carboxylic acid

      Conditions: Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-6-methylpyridazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyridazine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Reduced forms of the pyrazole and pyridazine rings.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-ethyl-N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-6-methylpyridazine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethyl-N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-6-methylpyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-ethyl-N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-6-methylpyridazine-4-carboxamide
  • 3-ethyl-N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-6-methylpyridazine-4-carboxylate
  • 3-ethyl-N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-6-methylpyridazine-4-carboxylamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyrazole and pyridazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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